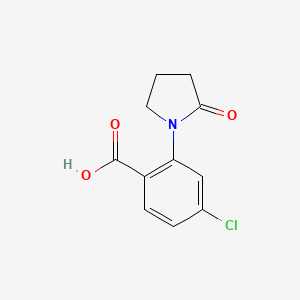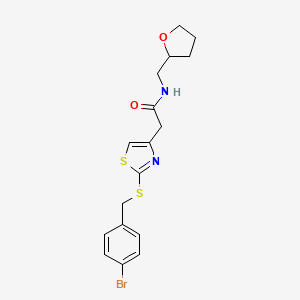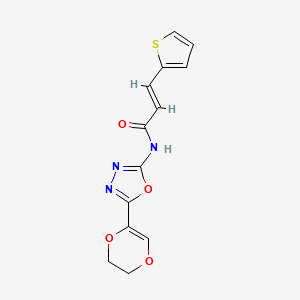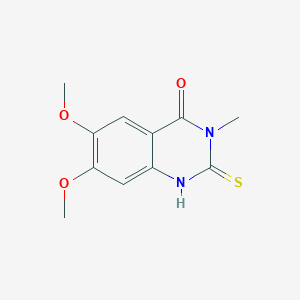
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is a biochemical used for proteomics research . It has a molecular formula of C11H10ClNO3 and a molecular weight of 239.65 .
Molecular Structure Analysis
The InChI code for 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is 1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Aplicaciones Científicas De Investigación
Solid-State Chemistry and Crystal Engineering
Research on related compounds like 2-Chloro-4-nitrobenzoic acid explores the synthesis of molecular salts through crystal engineering approaches. These studies provide insights into the versatility of such compounds in forming molecular salts and cocrystals, highlighting their potential applications in solid-state chemistry. The occurrence of weak halogen bonds alongside strong hydrogen bonds in these structures demonstrates the importance of supramolecular synthons and halogen bond interactions in crystal stabilization (Oruganti et al., 2017).
Environmental Remediation
Studies on the oxidative degradation of chlorophenols at boron-doped diamond electrodes for wastewater treatment indicate the potential of related chlorinated compounds in environmental remediation. These findings suggest applications in treating polluted water through electrochemical methods, where complex oxidation reactions lead to the complete incineration of pollutants like 4-chlorophenol (Rodrigo et al., 2001).
Photocatalysis and Water Purification
Investigations into the purification of water using near-UV illuminated suspensions of titanium dioxide (TiO2) have shown that compounds like 4-chlorophenol can be mineralized efficiently under UV light. This process demonstrates the effectiveness of photocatalytic degradation of organic pollutants in water, offering a promising approach to water purification technologies (Matthews, 1990).
Supramolecular and Liquid Crystal Research
The study of supramolecular liquid crystal complexes with chlorine substitution reveals the impact of halogen atoms on the thermal and mesomorphic properties of such complexes. These findings provide a basis for the development of new materials with tailored thermal stability and phase behavior, which are critical for applications in display technologies and materials science (Alamro et al., 2021).
Advanced Oxidation Processes
Research on advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle for the degradation of organic pollutants offers insights into novel methods for environmental cleanup. These studies highlight the potential of using redox reactions for the efficient removal of contaminants from water, contributing to the development of sustainable wastewater treatment strategies (Bokare & Choi, 2011).
Mecanismo De Acción
Target of Action
The primary targets of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid are currently unknown. The compound’s structure, which includes a pyrrolidinone ring , suggests that it may interact with a variety of biological targets. Pyrrolidinone derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
The presence of the pyrrolidinone ring in its structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions . The compound’s chlorine atom may also participate in halogen bonding with its targets.
Biochemical Pathways
Pyrrolidinone derivatives have been found to interact with a variety of biochemical pathways
Pharmacokinetics
The compound’s relatively low molecular weight (23966 g/mol ) suggests that it may be well-absorbed and distributed throughout the body. The presence of the carboxylic acid group may facilitate its excretion.
Result of Action
Given the wide range of biological activities exhibited by pyrrolidinone derivatives , this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid. For instance, the compound’s stability may be affected by exposure to light, as suggested by the recommendation to store it in a dark place .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYKUDYDCHFXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid | |
CAS RN |
869464-85-7 |
Source


|
| Record name | 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)


![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)

![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)

![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)
